molecular formula C25H27NO4 B2449296 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2137628-62-5

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2449296
CAS No.: 2137628-62-5
M. Wt: 405.494
InChI Key: DSSNFLQYNXHHCF-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc), which is commonly used in peptide synthesis . Fmoc is a protective group for amines and is removed under basic conditions .


Molecular Structure Analysis

The compound likely contains a bicyclic ring structure (bicyclo[2.2.2]octane), a carboxylic acid group, and an Fmoc-protected amine .


Chemical Reactions Analysis

In peptide synthesis, Fmoc-amino acids react with amines or other amino acids to form peptides. The Fmoc group can be removed under basic conditions to reveal the free amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its Fmoc group, bicyclic ring structure, and carboxylic acid group. For example, it might be solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Structure

  • Researchers have developed ε-amino acids based on a bicyclic skeleton like bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, which are ready for use in solid-phase synthesis. These amino acids are prepared from diethylcarboxylic bicyclo[3.3.0]oct-2-enone, available in bulk, through the catalytic Pauson-Khand reaction (Yeo et al., 2006).
  • Preparation of complex compounds like 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has been demonstrated, showcasing the intricate chemistry and potential utility of bicyclic compounds in various synthetic applications (Rose et al., 2003).

Applications in Foldamer Science and Chiral Catalysis

  • The compound and its derivatives have found applications in foldamer science, the design of peptide/peptidomimetic helical structures, and chiral catalytic systems. For example, the synthesis of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives highlights its role in stabilizing original structures in foldamer science, with applications in health, material science, and catalysis. ABOC's constrained structure and chirality offer a versatile platform for developing original synthetic molecules with highly controlled chemical three-dimensional space (Milbeo et al., 2021).

Bioorganic Chemistry and Drug Design

  • The compound's derivatives have been used in asymmetric synthesis as efficient organo-catalysts and have potential applications in bioactive compound synthesis, such as antibiotics, enzyme inhibitors, and antitumor agents (Milbeo et al., 2021).

Mechanism of Action

As a potential building block in peptide synthesis, this compound could be used to construct peptides with specific sequences and structures. The biological activity of these peptides would depend on their sequence and structure .

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed safety information .

Future Directions

The use of Fmoc-amino acids in peptide synthesis is a well-established field with many potential applications in biology and medicine. Future research might focus on developing new synthetic methods, exploring new applications, or studying the biological activity of the resulting peptides .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-23(28)25(13-16-9-11-17(25)12-10-16)15-26-24(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSNFLQYNXHHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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